molecular formula C25H18FN3O3 B2694774 5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-50-9

5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2694774
CAS No.: 866342-50-9
M. Wt: 427.435
InChI Key: ZVXPSJZINDBPTQ-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O3 and its molecular weight is 427.435. The purity is usually 95%.
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Properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-30-18-8-4-16(5-9-18)24-20-13-29(12-15-2-6-17(26)7-3-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXPSJZINDBPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. The incorporation of fluorine and methoxy groups is believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20FN3O2C_{24}H_{20}FN_3O_2. The presence of fluorine and methoxy groups in its structure contributes to its stability and biological activity.

PropertyValue
Molecular FormulaC24H20FN3O2C_{24}H_{20}FN_3O_2
Molecular Weight399.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. Research indicates that this compound may inhibit key enzymes involved in cell proliferation and survival:

  • Topoisomerase Inhibition : Similar compounds have demonstrated inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • In Vitro Testing : The compound was tested against several cancer cell lines including ACHN (renal), HCT-15 (colon), and PC-3 (prostate). Results showed significant cytotoxicity with a GI50 (the concentration required to inhibit cell growth by 50%) below 10 µM for several tested lines .
  • Comparative Analysis : When compared to standard chemotherapeutics such as etoposide, the compound exhibited comparable or superior cytotoxic effects in certain assays .

Case Studies

  • Study on Gastric Cancer Cells : A study focused on the effects of pyrazoloquinoline derivatives on gastric cancer cells (NUGC-3) revealed that compounds with similar structures to this compound showed over 60% inhibition of cell proliferation at concentrations around 30 µM .
  • Mechanistic Insights : Further investigations indicated that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents targeting topoisomerases.
  • Combination Therapy : Its use in combination with existing chemotherapeutics could enhance therapeutic efficacy while potentially reducing side effects.

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